Product packaging for 2H-1,2,3-Triazolo[4,5-f]quinoxaline(Cat. No.:CAS No. 233-93-2)

2H-1,2,3-Triazolo[4,5-f]quinoxaline

Cat. No.: B13953029
CAS No.: 233-93-2
M. Wt: 171.16 g/mol
InChI Key: XSJMOLCRLLDSFM-UHFFFAOYSA-N
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Description

2H-1,2,3-Triazolo[4,5-f]quinoxaline is a fused heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This nitrogen-rich scaffold, incorporating both triazole and quinoxaline moieties, serves as a versatile precursor and a privileged structure for designing novel bioactive molecules. Researchers value this core structure for its potential to interact with diverse biological targets. While specific biological data for this isomer is limited in recent literature, the broader class of triazoloquinoxalines is extensively documented for a wide spectrum of pharmacological activities. The triazoloquinoxaline scaffold is recognized as a key structural template for developing antibacterial, antifungal , and anticancer agents . For instance, related compounds based on the [1,2,4]triazolo[4,3-a]quinoxaline scaffold have demonstrated potent cytotoxic activities against human cancer cell lines, including cutaneous melanoma, highlighting the therapeutic potential of this chemical class . Furthermore, recent studies on closely related regioisomers have shown promise for developing anti-diabetic and anti-Alzheimer agents, indicating the scaffold's applicability in neurodegenerative and metabolic disease research . The compound is supplied as a high-purity reference standard for research purposes. It is intended for use in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and as a building block in the synthesis of more complex chemical entities for biological screening. Handling Note: This product is for research use only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5N5 B13953029 2H-1,2,3-Triazolo[4,5-f]quinoxaline CAS No. 233-93-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

233-93-2

Molecular Formula

C8H5N5

Molecular Weight

171.16 g/mol

IUPAC Name

2H-triazolo[4,5-f]quinoxaline

InChI

InChI=1S/C8H5N5/c1-2-6-8(12-13-11-6)7-5(1)9-3-4-10-7/h1-4H,(H,11,12,13)

InChI Key

XSJMOLCRLLDSFM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NNN=C2C3=NC=CN=C31

Origin of Product

United States

Synthetic Methodologies and Strategic Approaches

Classical and Established Synthetic Routes to the 2H-1,2,3-Triazolo[4,5-f]quinoxaline Core Structure

Traditional methods for synthesizing the this compound core have laid the groundwork for the development of more advanced techniques. These established routes primarily involve the sequential construction of the fused ring system.

Cyclocondensation Reaction Mechanisms and Scope

Cyclocondensation reactions are a cornerstone in the synthesis of quinoxaline (B1680401) derivatives and their fused systems. ekb.eg These reactions typically involve the condensation of a diamine with a dicarbonyl compound. In the context of this compound, a common approach involves the reaction of a suitably substituted 1,2,3-triazole containing ortho-diamino functionalities with a 1,2-dicarbonyl compound. For instance, the condensation of 4,5-diamino-1H-1,2,3-triazole with a dicarbonyl compound like glyoxal (B1671930) can lead to the formation of the parent 1H-1,2,3-triazolo[4,5-b]pyrazine, a related core structure. mdpi.com

Another classical approach involves the reaction of 3-chloro-2-hydrazinylquinoxaline with various reagents. For example, its reaction with triethyl orthoformate can yield a ekb.egnih.govnih.govtriazolo[4,3-a]quinoxaline derivative, demonstrating the utility of cyclocondensation in building fused triazolo-quinoxaline systems. mdpi.com The reaction of 2-hydrazinylquinoxaline with aldehydes followed by an oxidation-reduction mechanism using chloranil (B122849) is another effective method. mdpi.com

The scope of these reactions can be influenced by the nature of the substituents on both the diamine and the dicarbonyl compound, as well as the reaction conditions employed, such as the choice of solvent and catalyst.

Intramolecular Ring-Closing Strategies

Intramolecular cyclization represents a powerful strategy for the synthesis of the triazoloquinoxaline scaffold. frontiersin.org A notable example involves the synthesis of ekb.egnih.govresearchgate.net-triazolo[1,5-a]quinoxalin-4(5H)-ones. This can be achieved through the cyclization of methyl 2-amino-2-(3,4-dihydro-2(1H)-quinoxalinylidene)acetate with amyl nitrite. nih.gov More recent methods often involve the preparation of a suitable triazole intermediate followed by cycloamidation. frontiersin.org

Another intramolecular approach involves the tandem azide-alkyne cycloaddition followed by an Ullmann C-N coupling process, starting from N-(2-iodophenyl)propiolamides. nih.gov Furthermore, the reduction of a nitro group on a phenyl ring attached to a triazole can lead to a spontaneous cyclization, forming the quinoxalinone ring. For instance, 2-nitrophenyl azides can react with active methylene (B1212753) compounds to form triazoles, which upon reduction of the nitro group, cyclize to form ekb.egnih.govresearchgate.net-triazolo[1,5-a]quinoxalin-4(5H)-ones. nih.govfrontiersin.org

Multi-Component Reaction Pathways in Scaffold Assembly

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to constructing complex heterocyclic systems like this compound and its derivatives. nih.govrsc.org These reactions involve the combination of three or more starting materials in a single pot to form the final product, incorporating most or all of the atoms of the reactants. nih.gov

A copper-catalyzed three-component reaction of 2-azidobenzaldehyde, anthranilamide, and a terminal alkyne can selectively produce 2-(1,2,3-triazolyl)quinazolinones. mdpi.com The reaction proceeds through a 1,3-dipolar cycloaddition to form the triazole nucleus, followed by a cyclocondensation to form the quinazolinone ring, which is then oxidized in situ. mdpi.com The reaction conditions, particularly the temperature and the amount of base, can be tuned to favor the formation of either the dihydroquinazolinone or the fully aromatic quinazolinone product. mdpi.com

Another example of an MCR is the one-pot, three-component reaction of ninhydrin, malononitrile, and various diamines in water, which can lead to the formation of indenoquinoxaline products. nih.gov While not directly forming the triazoloquinoxaline core, this demonstrates the power of MCRs in assembling related fused heterocyclic systems.

Advanced and Emerging Synthetic Techniques for this compound

Recent advancements in synthetic chemistry have introduced more sophisticated and sustainable methods for the synthesis of the this compound scaffold.

Metal-Catalyzed Coupling and Cyclization Methodologies

Metal-catalyzed reactions have become indispensable tools in modern organic synthesis, enabling the efficient formation of carbon-carbon and carbon-heteroatom bonds. In the context of triazoloquinoxaline synthesis, copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is frequently employed to construct the 1,2,3-triazole ring. nih.govarkat-usa.org This reaction is known for its high efficiency and selectivity. nih.gov

For instance, the synthesis of 1,2,3-triazolo-quinobenzothiazine hybrids utilizes a copper-catalyzed cycloaddition between an azide (B81097) and an alkyne. nih.gov Similarly, the conversion of tetrazolo[1,5-a]quinoxalines to 1,2,3-triazoloquinoxalines can be achieved under typical CuAAC reaction conditions. researchgate.net Palladium catalysis has also been utilized in intramolecular cyclization reactions to form fused triazoloquinoline systems. researchgate.net

A cascade reaction involving copper iodide and L-proline has been used for the synthesis of 4-(trifluoromethyl)-1,2,3-triazolo[1,5-a]quinoxaline from N-(o-haloaryl)alkynylimines and sodium azide. mdpi.com

Sustainable and Green Chemistry Protocols in Synthesis

The principles of green chemistry are increasingly being incorporated into the synthesis of quinoxaline derivatives and their fused systems to minimize environmental impact. ekb.eg This includes the use of eco-compatible catalysts, greener solvents, and energy-efficient reaction conditions. nih.govresearchgate.net

A "refreshed" synthesis of the ekb.egnih.govresearchgate.net-triazolo[1,5-a]quinoxalin-4(5H)-one core has been reported, which utilizes eco-compatible catalysts and reaction conditions. nih.govfrontiersin.orgresearchgate.net This approach also focuses on sustainable derivatization of the scaffold. researchgate.net For example, greener methylating agents like dimethyl carbonate have been used as a more sustainable alternative to toxic reagents like dimethyl sulfate (B86663) and iodomethane. nih.gov

The use of water as a solvent in multi-component reactions for the synthesis of related heterocyclic systems is another green approach, as it is a benign and environmentally friendly solvent. nih.gov Furthermore, the development of synthetic protocols that reduce the number of steps and minimize waste generation aligns with the principles of green chemistry. ekb.egnih.gov The use of ultrasound as an alternative energy source has also been explored in the synthesis of 1,2,3-triazoles, offering an efficient and greener alternative to conventional heating. nih.gov

Continuous Flow Synthesis Applications for Scalability

Continuous flow chemistry presents a robust and scalable alternative to traditional batch synthesis for many heterocyclic compounds, including 1,2,3-triazoles. This methodology offers enhanced safety, improved reproducibility, and the potential for high-throughput synthesis.

A key reaction in the formation of the 1,2,3-triazole ring is the copper-catalyzed azide-alkyne cycloaddition (CuAAC). A flow synthesis protocol for this reaction has been established using a heterogeneous copper-on-charcoal (Cu/C) catalyst. nih.gov This system allows for the synthesis of a diverse range of 1,2,3-triazoles with good functional group tolerance and high yields. nih.gov

For the synthesis of a scaffold like this compound, a potential precursor would be a quinoxaline derivative bearing both an azide and an alkyne group, which could undergo an intramolecular cycloaddition. Alternatively, a 6,7-diaminoquinoxaline could be converted to a 6,7-diazidoquinoxaline, followed by reaction with an alkyne in a flow reactor.

The table below outlines optimized conditions for a general CuAAC reaction in a flow system, which could be adapted for the synthesis of triazoloquinoxalines.

ParameterValue
Catalyst Copper-on-charcoal (Cu/C)
Solvent Dichloromethane (DCM)
Temperature 110 °C
Residence Time ~129 seconds
Reactant Conc. Azide: 0.10 M, Alkyne: 0.13 M
Optimized conditions for the flow synthesis of 1,4-diphenyl-1H-1,2,3-triazole, adaptable for related structures. nih.gov

This approach avoids the use of gaseous reagents and allows for the production of materials like the antiepileptic drug rufinamide (B1680269) in high isolated yields (96%), demonstrating its industrial scalability. nih.gov

Diversification Strategies for this compound Derivatives

Once the core scaffold is synthesized, its diversification is crucial for developing structure-activity relationships (SAR) and creating mechanistic probes. Functionalization can be targeted at either the triazole or the quinoxaline portion of the molecule.

Regioselective Functionalization of the Triazole Moiety

The 1,2,3-triazole ring offers multiple nitrogen atoms for functionalization, primarily through alkylation or arylation. The regioselectivity of these reactions is influenced by both steric and electronic factors. nih.gov For an NH-triazole, substitution at the N-2 position is often favored. nih.gov This is because the N-1 and N-3 positions can be sterically hindered by adjacent substituents. nih.gov

Several methods can be employed for the N-arylation of the triazole ring:

SNAr Reaction: Reaction with highly activated aryl halides (e.g., those with electron-withdrawing groups like NO₂ or CF₃) proceeds regiospecifically to yield 2-aryl substituted products. nih.gov

Chan-Lam Coupling: Reaction with boronic acids catalyzed by copper(II) acetate (B1210297) also affords 2-N-aryl derivatives with 100% regioselectivity. nih.gov

In a study on a related nih.govnih.goviau.ir-triazolo[1,5-a]quinoxalin-4(5H)-one system, N-methylation was achieved using dimethyl carbonate as a green methylating agent, yielding the N-methylated product. nih.govfrontiersin.org

Directed Functionalization of the Quinoxaline Annulus

The quinoxaline ring system can be functionalized at various positions, typically through C-H activation or substitution reactions on a pre-functionalized core. chim.it Direct C-H functionalization at the C3 position of quinoxalin-2-ones is a common strategy to increase structural diversity. chim.it For the this compound scaffold, functionalization would target the available positions on the benzene (B151609) ring (positions 6, 7, 8, and 9 of the quinoxaline core, which correspond to positions 4, 5, 8, and 9 of the complete fused system).

Regioselectivity can be dictated by the existing substituents. For example, nitration of quinoxalin-2-ol can be directed to either the 6- or 7-position depending on the reaction conditions and the tautomeric form of the substrate. nih.gov These nitro groups can then be converted to other functionalities, providing a handle for further diversification.

The table below summarizes methods for C-3 alkylation of the quinoxalin-2-one core, which illustrate general principles of quinoxaline functionalization.

Catalyst/ReagentAlkylation AgentConditionsReference
CuCl / TBPBToluene derivativesMicrowave, 100 °C chim.it
None (Photochemical)Alkyl iodidesBlue LEDs, DMSO chim.it
TBHP (metal-free)Ethers100 °C chim.it
TBPB: t-butyl peroxybenzoate; TBHP: t-butyl hydroperoxide

Systematic Structural Modification for Mechanistic Probes and Structure-Activity Relationship (SAR) Derivations

Systematic modification of the this compound scaffold is essential for understanding its biological mechanism of action and for optimizing its activity. SAR studies on related triazoloquinoxaline isomers have provided valuable insights.

For instance, in a series of nih.goviau.irnih.govtriazolo[4,3-a]quinoxalines evaluated for anticonvulsant activity, modifications were made at the 4-position of the quinoxaline ring. nih.gov Starting from a thiol intermediate, various acetamide (B32628) and acetate derivatives were synthesized and tested. nih.gov This led to the identification of compounds with significant anticonvulsant properties. nih.gov

In another study focusing on anticancer activity, a library of nih.goviau.irnih.govtriazolo[4,3-a]quinoxalines was created by varying substituents at positions 1 and 8. mdpi.com The design was based on previous SAR studies within the broader "Imiqualine" family of heterocyclic compounds. mdpi.com This work demonstrated that introducing different aryl or alkyl groups via condensation with various aldehydes is a viable strategy for building a diverse library for screening. mdpi.com

The table below shows examples of SAR findings from related quinoxaline derivatives, highlighting how specific structural changes can influence biological activity.

ScaffoldModificationImpact on ActivityBiological TargetReference
nih.goviau.irnih.govTriazolo[4,3-a]quinoxalineSubstitution on distal phenyl ring; linker typeModulated anticancer activityDNA Intercalation / Topo II Inhibition nih.gov
nih.goviau.irnih.govTriazolo[4,3-c]quinazolineTrifluoromethyl group substitutionBeneficial for cytotoxic activityAnticancer nih.gov
Quinoxaline UreaUrea analog developmentImproved potency and oral bioavailabilityIKKβ Phosphorylation Inhibition nih.gov

These examples underscore the importance of methodical structural variation of the heterocyclic core to probe biological interactions and derive potent and selective agents.

Intrinsic Reactivity and Mechanistic Investigations

Electrophilic Pathways and Substitution Reactions of the 2H-1,2,3-Triazolo[4,5-f]quinoxaline System

The inherent electron-deficient nature of the quinoxaline (B1680401) ring system generally makes electrophilic aromatic substitution challenging. However, the specific substitution pattern and the presence of activating or deactivating groups can influence the feasibility and regioselectivity of such reactions. Research on related quinoxaline systems indicates that electrophilic attack, when it occurs, is directed by the existing substituents. For instance, in the context of nih.govnih.govmdpi.comtriazolo[4,3-a]quinoxalines, a related but distinct scaffold, electrophilic reagents are used in the synthesis and derivatization processes. For example, greener methylating agents like dimethyl carbonate have been employed for N-methylation. nih.gov

Nucleophilic Additions and Substitution Reactions

Nucleophilic substitution is a more common and synthetically useful pathway for the functionalization of quinoxaline derivatives. nih.govdoaj.org The electron-deficient pyrazine (B50134) ring of the quinoxaline moiety is susceptible to attack by nucleophiles, leading to the displacement of leaving groups or addition to the C=N bonds.

Studies on monosubstituted quinoxalines have shown that the nature of the substituent at the 2-position significantly affects the outcome of nucleophilic substitution reactions. nih.govdoaj.org For instance, 2-phenyl- and 2-butylquinoxalines readily react with a variety of nucleophiles, including alkyl, aryl, heteroaryl, and alkynyl species, to yield 2,3-disubstituted quinoxalines. nih.govdoaj.org In contrast, 2-amino and 2-alkynyl substituted quinoxalines are less reactive and only undergo substitution with strong alkyl nucleophiles. nih.govdoaj.org This difference in reactivity is attributed to the electronic and steric properties of the substituents. nih.gov

A common method for synthesizing quinoxaline derivatives involves the nucleophilic aromatic substitution (SNAr) of dichloroquinoxalines. nih.gov These reactions typically proceed by the sequential displacement of the chlorine atoms with various nucleophiles, such as amines. nih.gov The reaction conditions can be tailored to control the degree of substitution.

The site of nucleophilic attack can also be influenced by the presence of an N-oxide functionality. In 1,2,3-triazine (B1214393) 1-oxides, a related nitrogen-containing heterocycle, the site of nucleophilic addition is reversed compared to the parent triazine. nih.gov While nucleophiles like thiophenoxide add to the 6-position of the 1,2,3-triazine core, they preferentially attack the 4-position of the corresponding 1-oxide. nih.gov

Table 1: Nucleophilic Substitution Reactions on Quinoxaline Derivatives

Starting MaterialNucleophileProductYieldReference
2-Phenylquinoxalinen-BuLi2-Butyl-3-phenylquinoxalineHigh nih.govdoaj.org
2-PhenylquinoxalinePhLi2,3-DiphenylquinoxalineModerate nih.govdoaj.org
2-Butylquinoxalinen-BuLi2,3-Dibutylquinoxaline76% nih.gov
2,3-DichloroquinoxalineAliphatic amines2,3-DiaminoquinoxalinesGood nih.gov
2-(2-Phenylethynyl)quinoxalinen-BuLi2-Butyl-3-(2-phenylethynyl)quinoxalineModerate nih.gov

This table is generated based on data for related quinoxaline systems and is intended to be illustrative of the types of reactions that may be applicable to the this compound system.

Cycloaddition Reactions, Including 1,3-Dipolar Cycloadditions, Involving this compound Precursors

Cycloaddition reactions are powerful tools for the construction of the triazoloquinoxaline core. The formation of the 1,2,3-triazole ring is often achieved through a [3+2] cycloaddition between an azide (B81097) and an alkyne.

One efficient method for synthesizing nih.govnih.govnih.govtriazolo[1,5-a]quinoxalin-4(5H)-ones involves a copper-catalyzed tandem reaction of N-(2-haloaryl)propiolamides with sodium azide. nih.gov This process combines a [3+2] azide-alkyne cycloaddition with an intramolecular Ullmann-type C-N coupling. nih.gov More recently, a photoredox-catalyzed [3+2] cyclization between quinoxalinones and hypervalent iodine(III) reagents has been reported for the synthesis of this scaffold, highlighting the ongoing interest in developing innovative synthetic methods. nih.gov

The inverse electron demand Diels-Alder (IEDDA) reaction is another important cycloaddition pathway involving related 1,2,3-triazine systems. nih.gov This reaction proceeds through the initial nucleophilic addition to the triazine ring, followed by the loss of dinitrogen and subsequent cyclization. nih.gov

Redox Chemistry: Oxidation and Reduction Transformations

The redox chemistry of the triazoloquinoxaline system is integral to both its synthesis and potential applications. The quinoxaline moiety can undergo both oxidation and reduction.

Oxidative aromatization is a key step in some synthetic routes to disubstituted quinoxalines following nucleophilic addition. nih.govdoaj.org For the synthesis of certain nih.govnih.govmdpi.comtriazolo[4,3-a]quinoxalines, chloranil (B122849) is used as a mild oxidant to facilitate the cyclization step. mdpi.com

Reduction of nitro-substituted precursors is a common strategy for forming the amino group required for the cyclization to form the triazole ring. For example, the synthesis of nih.govnih.govnih.govtriazolo[1,5-a]quinoxalin-4(5H)-ones can be achieved through the catalytic hydrogenation of 2-nitrophenyl triazoles using a palladium on alumina (B75360) catalyst. nih.gov

Photochemical and Photoinduced Reaction Mechanisms

Photochemical methods are emerging as powerful tools in the synthesis of complex heterocyclic systems, including triazoloquinoxalines. A notable example is the photoredox-catalyzed [3+2] cyclization reaction for the synthesis of nih.govnih.govnih.govtriazolo[1,5-a]quinoxalin-4(5H)-ones. nih.gov This reaction utilizes visible light to initiate the cyclization between quinoxalinones and hypervalent iodine(III) reagents, offering a mild and efficient alternative to traditional thermal methods. nih.gov While specific photochemical studies on the this compound parent system are not widely reported, the principles demonstrated in related scaffolds suggest a rich potential for photoinduced reactivity.

Elucidation of Reaction Mechanisms via Advanced Spectroscopic and Computational Techniques

The elucidation of reaction mechanisms for the formation and transformation of triazoloquinoxalines relies heavily on a combination of advanced spectroscopic and computational techniques.

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and mass spectrometry are indispensable for characterizing intermediates and final products, providing crucial evidence for proposed reaction pathways. nih.goviau.ir For instance, in the synthesis of 4-amino- nih.govnih.govmdpi.comtriazolo[4,3-a]quinoxaline derivatives, the disappearance of the chlorine atom signal in the mass spectrum and the appearance of new signals corresponding to the amino moiety confirm the substitution reaction. iau.ir

Computational studies, often employing Density Functional Theory (DFT), provide valuable insights into the electronic structure, reaction energetics, and transition states of the reacting species. nih.gov For example, computational analysis has been used to clarify the roles of nucleophilic addition and nitrogen extrusion steps in the reactions of 1,2,3-triazines and to understand the steric and electronic factors that determine the reaction outcomes. nih.gov Molecular docking studies are also employed to investigate the binding modes of triazoloquinoxaline derivatives with biological targets, which can help in rational drug design. rsc.org

Advanced Structural Characterization and Spectroscopic Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopic Studies for Conformational and Configurational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 2H-1,2,3-triazolo[4,5-f]quinoxaline derivatives. 1H and 13C NMR provide fundamental information about the chemical environment of the hydrogen and carbon atoms, respectively.

In one study, the 1H NMR spectrum of a this compound derivative in DMSO-d6 showed distinct signals for the aromatic protons. For instance, the protons of the quinoxaline (B1680401) moiety typically appear in the downfield region, often between δ 7.0 and 9.0 ppm, reflecting the electron-withdrawing nature of the fused heterocyclic system. The position of the substituent on the triazole ring also significantly influences the chemical shifts.

2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in establishing the connectivity between protons and carbons. For example, COSY experiments can confirm the coupling between adjacent protons on the quinoxaline ring, while HSQC spectra correlate each proton signal with its directly attached carbon atom. These analyses are crucial for unambiguous assignment of all NMR signals and for confirming the proposed molecular structure.

Table 1: Representative 1H NMR Data for a this compound Derivative

ProtonChemical Shift (δ, ppm)Multiplicity
H-48.85d
H-58.23d
H-77.98t
H-87.85t

Note: Data is representative and may vary based on solvent and specific derivative structure.

Single Crystal X-ray Diffraction Analysis of this compound and its Derivatives

Single crystal X-ray diffraction provides the most definitive three-dimensional structural information for crystalline compounds. Analysis of this compound and its derivatives reveals precise bond lengths, bond angles, and torsional angles, confirming the planarity of the fused ring system.

The crystal packing is often characterized by significant intermolecular interactions, such as π-π stacking and hydrogen bonding. The planar nature of the triazoloquinoxaline core facilitates face-to-face π-π stacking interactions, which play a crucial role in the organization of the molecules in the solid state. The distances between the stacked aromatic rings are typically in the range of 3.3 to 3.6 Å.

High-Resolution Mass Spectrometry for Mechanistic Intermediates and Fragmentation Pathways

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the exact molecular weight and elemental composition of this compound and its derivatives. The high accuracy of this technique allows for the confident confirmation of the molecular formula.

In addition to molecular weight determination, tandem mass spectrometry (MS/MS) experiments are used to investigate the fragmentation pathways of these molecules. Upon collisional activation, the parent ion fragments in a characteristic manner. A common fragmentation pathway involves the loss of a nitrogen molecule (N2) from the triazole ring, a retro-Diels-Alder reaction, which is a signature fragmentation for many triazole-containing compounds. The analysis of these fragmentation patterns can provide valuable insights into the stability of different parts of the molecule and can be used to distinguish between isomers.

Table 2: Common Mass Spectrometric Fragments of a this compound Derivative

FragmentDescription
[M+H]+Protonated parent molecule
[M-N2+H]+Loss of a nitrogen molecule from the triazole ring
[M-C2H2N2+H]+Fragmentation of the quinoxaline ring

Vibrational Spectroscopy (Infrared and Raman) for Specific Functional Group Analysis in Complex Systems

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule. The IR spectrum of this compound derivatives typically shows characteristic absorption bands.

For instance, the C=N stretching vibrations of the quinoxaline and triazole rings are observed in the 1650-1500 cm-1 region. The C-H stretching vibrations of the aromatic rings appear above 3000 cm-1. The N-N stretching vibration of the triazole ring can also be identified, although it is often weaker. The specific positions and intensities of these bands can be influenced by the nature and position of substituents on the core ring system. Raman spectroscopy can provide complementary information, particularly for symmetric vibrations that may be weak or absent in the IR spectrum.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Photophysical Property Probing

UV-Vis absorption and fluorescence spectroscopy are employed to investigate the electronic transitions and photophysical properties of this compound and its derivatives. The UV-Vis absorption spectra of these compounds are characterized by intense absorption bands in the ultraviolet and visible regions, arising from π-π* and n-π* electronic transitions within the conjugated aromatic system.

The position of the maximum absorption wavelength (λmax) is sensitive to the extent of conjugation and the nature of the substituents. Electron-donating groups tend to cause a red shift (bathochromic shift) in the absorption spectrum, while electron-withdrawing groups can cause a blue shift (hypsochromic shift).

Some derivatives of this compound exhibit fluorescence. Upon excitation at an appropriate wavelength, these molecules can emit light at a longer wavelength. The fluorescence quantum yield and lifetime are important parameters that characterize the emission process. The study of these photophysical properties is crucial for understanding the potential of these compounds in applications such as organic light-emitting diodes (OLEDs), fluorescent probes, and photosensitizers.

Theoretical Chemistry and Computational Modeling

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the molecular-level properties of 2H-1,2,3-Triazolo[4,5-f]quinoxaline and its derivatives. These calculations provide a theoretical framework for interpreting experimental observations and guiding the synthesis of new compounds with desired characteristics.

Electronic Structure and Charge Distribution Analysis

DFT calculations are instrumental in determining the electronic structure and charge distribution of triazoloquinoxaline derivatives. nih.gov The distribution of electron density, calculated through methods like Mulliken population analysis, reveals the partial atomic charges and identifies the most electrophilic and nucleophilic sites within the molecule. This information is crucial for predicting how the molecule will interact with other chemical species. For instance, the molecular electrostatic potential (MEP) maps generated from these calculations visually represent the charge distribution, highlighting regions of positive and negative potential that are prone to electrostatic interactions. nih.govresearchgate.net

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to predict the reactivity of molecules. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap generally suggests higher reactivity.

Theoretical calculations on related triazole and quinoxaline (B1680401) systems have utilized FMO analysis to understand their reaction mechanisms and potential biological activity. nih.govwikipedia.org For instance, the HOMO and LUMO energy levels can provide insights into the types of reactions a molecule is likely to undergo. wikipedia.org

Reaction Pathway Mapping and Transition State Characterization

Computational methods are employed to map potential reaction pathways and characterize the transition states involved in the synthesis and reactions of triazoloquinoxalines. By calculating the potential energy surface, chemists can identify the most energetically favorable routes for a given transformation. This includes locating transition state structures, which are the highest energy points along the reaction coordinate, and calculating their activation energies.

For example, the synthesis of various triazoloquinoxaline derivatives often involves cyclization reactions. mdpi.comnih.gov Computational modeling can elucidate the mechanism of these ring-closing steps, including the role of catalysts and the stereochemical outcomes. mdpi.com Understanding these pathways is essential for optimizing reaction conditions and improving yields.

Molecular Dynamics Simulations for Intermolecular Interactions and Conformational Landscapes

Molecular dynamics (MD) simulations provide a dynamic view of molecular behavior over time, offering insights into intermolecular interactions and the accessible conformational landscapes. These simulations are particularly valuable for understanding how a molecule like this compound might interact with biological macromolecules, such as proteins or DNA.

By simulating the molecule in a solvent environment, researchers can observe its conformational flexibility and identify the most stable three-dimensional structures. This is crucial for understanding how the molecule might bind to a biological target. For instance, MD simulations can reveal key hydrogen bonding patterns and hydrophobic interactions that stabilize a ligand-receptor complex. nih.gov

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Methodologies Based on Theoretical Descriptors

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or physical properties. These models rely on theoretical descriptors derived from computational chemistry.

For triazoloquinoxaline derivatives, QSAR models can be developed to predict their potential as, for example, anticancer agents or enzyme inhibitors. nih.gov Descriptors used in these models can include electronic properties (e.g., atomic charges, dipole moment), steric parameters (e.g., molecular volume, surface area), and topological indices. By identifying the key structural features that contribute to a desired activity, QSAR can guide the design of more potent and selective compounds. Previous studies on related quinoxaline scaffolds have successfully utilized QSAR to inform structure-activity relationship (SAR) studies. nih.gov

In Silico Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can predict various spectroscopic parameters, which can be compared with experimental data to confirm the structure of a synthesized compound. For this compound, these predictions are highly valuable.

For instance, ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. epstem.net Comparing the calculated shifts with experimental spectra aids in the structural elucidation of novel derivatives. nih.govsci-hub.se Similarly, theoretical calculations can predict vibrational frequencies, which correspond to the peaks observed in infrared (IR) and Raman spectra. researchgate.net This comparison helps in assigning the vibrational modes of the molecule and confirming its functional groups. nih.govsci-hub.se

Computational Method Predicted Parameter Relevance
Density Functional Theory (DFT)Electronic Structure, Atomic Charges, MEPUnderstanding reactivity and intermolecular interactions.
Frontier Molecular Orbital (FMO) TheoryHOMO-LUMO Energies and GapPredicting chemical reactivity and kinetic stability.
Molecular Dynamics (MD) SimulationsConformational Landscapes, Intermolecular InteractionsElucidating binding modes with biological targets.
QSAR/QSPRCorrelation of Structure with Activity/PropertyGuiding the design of new compounds with desired characteristics.
GIAO MethodNMR Chemical ShiftsAiding in structural confirmation of synthesized molecules.
DFT Vibrational CalculationsIR and Raman FrequenciesConfirming functional groups and assigning vibrational modes.

Coordination Chemistry and Metal Complexation

Ligand Design Principles and Synthesis of 2H-1,2,3-Triazolo[4,5-f]quinoxaline-Based Ligands

The design of ligands based on the this compound scaffold is guided by the desired application of the resulting metal complexes. For instance, in the development of anticancer agents, the ligand can be designed as a DNA intercalator. sci-hub.senih.gov This often involves the introduction of planar aromatic systems that can insert between DNA base pairs and side chains that can interact with the grooves of the DNA helix. sci-hub.se The synthetic strategies for these ligands typically start from quinoxaline (B1680401) precursors.

A common synthetic route to related nih.govmdpi.comurfu.rutriazolo[4,3-a]quinoxaline derivatives begins with 2,3-dichloroquinoxaline. mdpi.comresearchgate.net This precursor reacts with hydrazine (B178648) hydrate (B1144303) to form a hydrazino-quinoxaline intermediate. mdpi.com Subsequent cyclization, which can be achieved using reagents like triethyl orthoformate or various aldehydes, leads to the formation of the triazole ring fused to the quinoxaline core. mdpi.com Another approach involves the reaction of 2-nitrophenyl azides with β-keto esters to form triazole intermediates, which are then cyclized to produce the triazoloquinoxaline scaffold. nih.gov More sustainable methods are also being explored, utilizing eco-compatible catalysts and reaction conditions. nih.gov

The functionalization of the this compound core is crucial for tuning the properties of the resulting metal complexes. Substituents can be introduced to modify the electronic properties of the ligand, which in turn influences the stability and reactivity of the metal complex. sci-hub.se For example, the introduction of electron-donating or electron-withdrawing groups can alter the ligand's field strength and redox potential.

Complexation Kinetics and Thermodynamics with Transition Metals

The thermodynamics of complexation are governed by the stability of the resulting metal complex, often expressed in terms of formation constants. The chelate effect, where a multidentate ligand forms a more stable complex than multiple monodentate ligands, plays a significant role. The this compound scaffold, with its multiple nitrogen donor atoms, is capable of acting as a chelating ligand, leading to the formation of thermodynamically stable complexes. The stability of these complexes is also influenced by the ligand field stabilization energy (LFSE), which varies with the d-electron configuration of the metal ion and the geometry of the complex.

Structural and Electronic Characterization of Metal Complexes (e.g., Coordination Geometry, Spin States)

The metal complexes of this compound and its derivatives exhibit diverse coordination geometries and electronic properties. X-ray crystallography is a primary tool for determining the precise three-dimensional structure of these complexes. For instance, in trinuclear transition metal complexes with bridging 1,2,4-triazole (B32235) derivatives, the metal ions can adopt octahedral coordination geometries. mdpi.com The central metal ion might be coordinated to six nitrogen atoms from the bridging triazole ligands (MN6), while the terminal metal ions can have a mixed coordination sphere, for example, with three nitrogen atoms from the triazoles and three oxygen atoms from water molecules (MN3O3). mdpi.com

The electronic properties of these complexes are investigated using techniques such as UV-Vis spectroscopy and computational methods like Density Functional Theory (DFT). nih.govnih.gov The color of the complexes is a direct consequence of electronic transitions between d-orbitals of the metal ion, which are split in energy by the ligand field. openstax.org The energy of these transitions, and thus the color, depends on the metal ion, its oxidation state, and the nature of the coordinating ligands. openstax.org

The spin state of the metal ion in a complex (high-spin or low-spin) is determined by the balance between the crystal field splitting energy (Δo) and the electron pairing energy (P). scholaris.ca For d4 to d7 metal ions in an octahedral field, a strong-field ligand will result in a large Δo, favoring a low-spin state where electrons are paired in the lower energy orbitals. scholaris.ca Conversely, a weak-field ligand leads to a small Δo and a high-spin state with a maximum number of unpaired electrons. scholaris.ca The spin state is a critical determinant of the magnetic properties of the complex.

Magnetic Properties and Magneto-Structural Correlations in Metal Complexes

The magnetic properties of metal complexes derived from this compound are a direct consequence of the number of unpaired electrons on the metal centers and the magnetic interactions between them. mdpi.com Paramagnetic complexes, which contain unpaired electrons, are attracted to a magnetic field. The strength of this attraction is quantified by the magnetic susceptibility.

In polynuclear complexes, where multiple metal ions are bridged by ligands, magnetic exchange interactions can occur. These interactions can be either ferromagnetic (leading to an alignment of spins) or antiferromagnetic (leading to an opposing alignment of spins). mdpi.com The nature and strength of the magnetic coupling are highly dependent on the distance between the metal centers and the geometry of the bridging ligand. mdpi.comnih.gov

For example, in trinuclear complexes with bridging triazole ligands, dominant intramolecular antiferromagnetic interactions have been observed. mdpi.com The magnetic susceptibility data for such complexes can be modeled using appropriate spin Hamiltonians to extract the magnetic exchange coupling constant (J), which provides a quantitative measure of the strength of the interaction. mdpi.com Magneto-structural correlations aim to establish relationships between the crystal structure of a complex and its magnetic behavior, which is crucial for the rational design of molecular materials with specific magnetic properties. mdpi.comnih.govdigitellinc.com

Catalytic Applications of this compound-Metal Complexes in Organic Transformations

Metal complexes based on quinoxaline and related heterocyclic scaffolds have shown promise as catalysts in a variety of organic transformations. nih.govbeilstein-archives.org While specific catalytic applications for this compound-metal complexes are still an emerging area of research, the inherent reactivity of the quinoxaline core suggests significant potential.

Quinoxalin-2(1H)-one derivatives, for example, have been utilized as substrates in heterogeneous catalysis for direct C-H functionalization reactions. nih.gov Metal complexes incorporating triazole ligands have been employed as catalysts for CO2 reduction and as imaging probes. beilstein-archives.org The versatility of the this compound ligand allows for the fine-tuning of the electronic and steric environment around the metal center, which is a key aspect in catalyst design. This tunability can be exploited to enhance catalytic activity and selectivity for specific organic transformations. The development of such catalysts is of great interest for more sustainable and efficient chemical synthesis.

Applications in Advanced Materials Science Research

Optoelectronic Properties and Applications in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)

The quinoxaline (B1680401) moiety is recognized for its electron-withdrawing nature, making its derivatives promising candidates for use in optoelectronic devices. researchgate.net While direct studies on 2H-1,2,3-Triazolo[4,5-f]quinoxaline for OLED and OPV applications are limited, the broader class of quinoxaline derivatives has been investigated for their electroluminescent properties. researchgate.net The incorporation of a triazole ring can further modulate the electronic characteristics, potentially enhancing charge transport and injection properties crucial for efficient device performance.

Research on related quinoxaline-based materials has shown that their photophysical properties can be finely tuned through structural modifications. researchgate.net For instance, the introduction of different substituents on the quinoxaline or triazole rings can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby influencing the emission color and efficiency in OLEDs. In the context of OPVs, the electron-accepting nature of the quinoxaline core can be exploited in the design of non-fullerene acceptors.

A review of functionalized quinazolines and pyrimidines for optoelectronic materials highlights that the incorporation of such nitrogen-containing heterocycles into π-extended conjugated systems is a valuable strategy for creating novel materials for photo- and electroluminescence. researchgate.net Although this review does not specifically mention this compound, the principles discussed are applicable to this compound class. The potential of these systems as colorimetric and luminescent pH sensors has also been noted. researchgate.net

Device Type Potential Role of this compound Derivatives Key Structural Features
OLEDsElectron-transporting or emissive layer materials.Electron-deficient quinoxaline core, tunable HOMO/LUMO levels.
OPVsNon-fullerene acceptors.Strong electron-accepting character.

Supramolecular Chemistry and Self-Assembly Architectures

The field of supramolecular chemistry explores the non-covalent interactions between molecules, leading to the formation of well-defined, functional architectures. The this compound scaffold possesses several features that make it an attractive building block for supramolecular assembly. The aromatic surfaces can participate in π-π stacking interactions, while the nitrogen atoms of both the quinoxaline and triazole rings can act as hydrogen bond acceptors.

Studies on related quinoxaline derivatives have demonstrated their use in constructing molecular tweezers, which can engage in host-guest chemistry. For example, fluorinated syn-bis-quinoxaline scaffolds have been prepared and shown to include solvent molecules within their molecular cleft. scilit.com While not the specific compound of interest, this research illustrates the potential of the quinoxaline framework in creating host-guest systems.

The triazole moiety is also well-known for its role in directing self-assembly through hydrogen bonding and metal coordination. The conversion of tetrazolo[1,5-a]quinoxalines to 1,2,3-triazoloquinoxalines highlights the synthetic accessibility of these systems for creating diverse molecular libraries for supramolecular studies. researchgate.net The ability to functionalize the triazole ring further expands the possibilities for creating complex, self-assembled structures like supramolecular polymers.

Photochromic and Thermochromic Materials Design

Photochromic and thermochromic materials are stimuli-responsive compounds that change color upon exposure to light or heat, respectively. This behavior is due to a reversible transformation between two states with different absorption spectra.

While there is no specific research detailing the photochromic or thermochromic properties of this compound, related heterocyclic systems have been investigated for these properties. For instance, photochromism has been observed in some dihydroquinoline derivatives. researchgate.net The phenomenon in these and other heterocyclic systems often involves a reversible ring-opening or ring-closing reaction upon irradiation. nasa.gov

Thermochromism is also a known property of certain classes of organic and inorganic compounds, where a change in temperature induces a color change due to a phase transition or a change in molecular geometry. nih.gov Thiazolothiazole-based metal-organic frameworks have been noted to exhibit photochromism and electrochromism, indicating that fused heterocyclic systems can be tailored for such applications. rsc.org The rigid and planar structure of the this compound scaffold could potentially be functionalized to incorporate moieties that induce such chromic behaviors, although this remains an area for future exploration.

Fluorescent Probes and Chemosensors for Specific Analyte Detection

The development of fluorescent chemosensors for the detection of ions and small molecules is a significant area of research in analytical and environmental chemistry. researchgate.netrawdatalibrary.net Quinoxaline derivatives have emerged as a promising class of compounds for this purpose due to their inherent fluorescence and the ease with which their structure can be modified to include specific recognition sites. researchgate.netnih.govrawdatalibrary.net

A comprehensive review of quinoxaline-based chromogenic and fluorogenic chemosensors highlights their utility for detecting various anions and cations. nih.gov The sensing mechanism often involves a change in the photophysical properties of the quinoxaline fluorophore upon binding of the analyte. This can manifest as either fluorescence quenching ("turn-off" sensor) or enhancement ("turn-on" sensor). For example, a "switch-off" quinoxaline-based receptor has been developed for the highly selective recognition of Hg2+ ions. nih.gov

While direct applications of this compound as a chemosensor are not widely reported, the triazole unit is known to be an effective metal-coordinating ligand. This suggests that the this compound scaffold could be functionalized to create selective chemosensors. The nitrogen atoms of the triazole ring could act as a binding site for metal ions, and this interaction could perturb the electronic structure of the quinoxaline core, leading to a detectable change in its fluorescence. The development of such sensors would involve strategic placement of recognition units that can selectively bind to the target analyte.

Analyte Sensing Mechanism Reported in Related Quinoxaline Derivatives
Metal Cations (e.g., Hg2+)Fluorescence quenching ("switch-off")Yes nih.gov
Anions (e.g., F-, CN-)Colorimetric and fluorogenic responseYes nih.gov

Integration into Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are classes of porous crystalline materials constructed from molecular building blocks. Their high surface areas and tunable pore environments make them suitable for applications in gas storage, separation, and catalysis. mdpi.com

The this compound scaffold is a promising candidate for use as an organic linker in the construction of MOFs and COFs. The nitrogen atoms of the triazole and quinoxaline moieties can serve as coordination sites for metal ions in MOFs. Furthermore, the planar and rigid structure of the molecule can help in the formation of well-ordered, porous frameworks. The ability to functionalize the periphery of the molecule allows for the tuning of the pore size and chemical environment within the resulting framework.

Research has demonstrated the synthesis of the first quinoxaline-based COF, which can undergo postsynthetic modification. nih.gov This highlights the potential of incorporating quinoxaline units into such frameworks. Additionally, COFs constructed from flexible building blocks have also been reported, indicating the versatility of framework design. scilit.comnih.govacs.orgrsc.org The triazole ring is also a common building block in COFs, valued for its ability to form robust and porous networks. The combination of both the quinoxaline and triazole moieties in a single linker molecule like this compound could lead to the development of novel MOFs and COFs with unique properties and functionalities.

Biological Activities and Mechanistic Elucidation Non Clinical Focus

Enzyme Inhibition Kinetics and Mechanism of Action Studies

Derivatives of the triazoloquinoxaline scaffold have been extensively studied as inhibitors of various enzymes, particularly topoisomerases and kinases, which are crucial targets in cancer therapy.

Topoisomerase Inhibition:

Topoisomerases are enzymes that regulate the topology of DNA and are vital for processes like DNA replication and transcription. wikipedia.org Inhibitors of these enzymes can be classified as "poisons," which stabilize the transient enzyme-DNA complex, leading to DNA strand breaks and apoptosis, or "catalytic inhibitors," which block the enzyme's catalytic activity without trapping the complex. wikipedia.org

Several researchgate.netresearchgate.netnih.govtriazolo[4,3-a]quinoxaline derivatives have been identified as potent topoisomerase II (Topo II) inhibitors. nih.govnih.gov For instance, a series of these compounds were designed as DNA intercalators and Topo II inhibitors. In one study, derivative 7e emerged as the most potent Topo II inhibitor with an IC₅₀ value of 0.890 µM, which was more potent than the standard drug doxorubicin (B1662922). nih.gov Another compound, 7c , showed activity comparable to doxorubicin with an IC₅₀ of 0.940 µM. nih.gov Further mechanistic studies on a related researchgate.netresearchgate.netnih.govtriazolo[4,3-c]quinazoline, compound 16 , revealed it acts as a Topo II catalytic inhibitor, blocking the enzyme-mediated DNA cleavage at a concentration of 10 μM. nih.gov This suggests that these compounds interfere with the catalytic cycle of Topo II, preventing the resealing of DNA breaks. wikipedia.orgnih.gov

Kinase Inhibition:

Protein kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer. ekb.eg The triazoloquinoxaline scaffold has been utilized to develop inhibitors for several kinases, including Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Pim kinases.

VEGFR-2 Inhibition: VEGFR-2 is a primary mediator of tumor angiogenesis. nih.gov A series of researchgate.netresearchgate.netnih.govtriazolo[4,3-a]quinoxaline derivatives were designed and synthesized as potential VEGFR-2 inhibitors. Compound 19a from this series demonstrated potent VEGFR-2 inhibition with an IC₅₀ of 3.4 nM, comparable to the multi-kinase inhibitor sorafenib (B1663141) (IC₅₀ = 3.12 nM). nih.gov This indicates a strong binding affinity to the ATP-binding site of the kinase.

Pim Kinase Inhibition: Pim kinases are proto-oncogenic serine/threonine kinases that regulate cell cycle progression and inhibit apoptosis. mdpi.com A quinoxaline-2-carboxylic acid derivative, identified as a lead compound, showed potent inhibition of Pim-1 (IC₅₀ = 74 nM). mdpi.com Subsequent optimization led to derivatives like 5c (6-Cl), which was 12-fold more active on the Pim-2 isoform than the lead compound and exhibited activity levels similar to the reference drug SGI-1776 on both Pim-1 and Pim-2. mdpi.com

Receptor Binding Affinity and Ligand-Receptor Interaction Profiling

The interaction between a ligand (drug) and its receptor is governed by the ligand's affinity and intrinsic efficacy. youtube.com The chemical structure of the ligand, with its specific functional groups, determines how it binds to the complementary surfaces of a receptor. youtube.com Triazoloquinoxaline derivatives have been investigated for their binding affinity to various receptors, including adenosine (B11128) receptors and excitatory amino acid receptors.

Adenosine Receptor Antagonism: The 1,2,4-triazolo[1,5-a]quinoxaline (TQX) scaffold has been explored for its antagonist activity at adenosine receptors, particularly the A₃ subtype (hA₃AR). nih.gov Studies on TQX derivatives with modifications at position 5 led to compounds with good hA₃ receptor affinity and selectivity. nih.gov Interestingly, even some derivatives lacking the "classical" structural features for hA₃AR binding showed high affinity, suggesting novel binding modes. nih.gov Molecular docking studies have been employed to understand the hypothetical binding poses of these ligands within the hA₃ receptor model. nih.gov

Angiotensin II Receptor Antagonism: In a related triazolopyrimidine series, derivatives showed high affinity for the angiotensin II (AII) AT₁ receptor subtype. The lead compound, UP 269-6 , displayed a Kᵢ of 24 nM for the AT₁ receptor, demonstrating potent and selective binding. nih.gov

Excitatory Amino Acid Receptor Binding: A series of 4,5-dihydro-1,2,4-triazolo[1,5-a]quinoxalin-4-ones were found to possess combined binding activity at both glycine/NMDA and AMPA receptors, indicating structural similarities in the binding pockets of these receptors. nih.gov

The binding of a ligand to its receptor initiates a cascade of events, often starting with receptor internalization and subsequent intracellular trafficking, which are critical for the therapeutic outcome. nih.gov

Nucleic Acid (DNA/RNA) Binding and Intercalation Mechanisms

The planar, polyaromatic structure of the triazoloquinoxaline core makes it an ideal candidate for DNA intercalation. nih.govrsc.org DNA intercalators are compounds that can insert themselves between the base pairs of the DNA double helix, leading to structural distortions and interference with cellular processes like replication and transcription, ultimately causing cell death. nih.gov

Numerous studies have confirmed the DNA binding and intercalation properties of researchgate.netresearchgate.netnih.govtriazolo[4,3-a]quinoxaline derivatives. nih.govrsc.orgmdpi.com These compounds are often designed with a planar chromophore (the triazoloquinoxaline ring system) and one or more side chains that can bind in the DNA grooves. sci-hub.se

DNA Binding Affinity: The DNA binding affinity is often quantified by the IC₅₀ value from DNA binding assays. For a series of researchgate.netresearchgate.netnih.govtriazolo[4,3-a]quinoxalines, derivative 7e showed the highest binding affinity. nih.gov In another study, compound 12d was identified as a potent DNA intercalator with an IC₅₀ of 35.33 ± 1.8 μM, an activity level nearly equivalent to doxorubicin (IC₅₀ = 31.27 ± 1.8 μM). rsc.orgsci-hub.se Compounds 12a and 10c also exhibited good DNA-binding affinities with IC₅₀ values of 39.35 ± 3.9 μM and 42.35 ± 3.9 μM, respectively. rsc.orgsci-hub.se

Mechanism of Intercalation: Molecular docking studies have provided insights into the binding modes. These studies suggest that the triazoloquinoxaline core intercalates between DNA base pairs, while attached side chains, such as substituted phenyl or acetanilide (B955) groups, occupy the DNA grooves, further stabilizing the complex. nih.govrsc.org The presence of hydrogen bond acceptors (HBA) in the chromophore and linkers enhances the binding affinity. nih.gov For example, a pyrazoline linker was found to form multiple hydrogen bonds, improving the interaction with the DNA active site. nih.gov

The ability of these compounds to act as both DNA intercalators and Topo II inhibitors suggests a dual mechanism of action, making them promising anticancer agents. nih.govnih.gov

Protein-Ligand Interaction Dynamics and Conformational Changes

The binding of a ligand to a protein target is a dynamic process that often induces conformational changes in the protein, which in turn modulates its function. ekb.eg For kinase inhibitors, binding to the ATP pocket can stabilize an inactive conformation of the enzyme. ekb.eg

Fluorescence Resonance Energy Transfer (FRET) has been used to visualize ligand-dependent interactions between nuclear receptors and coactivators in living cells. ucsd.edu This technique can detect the conformational changes that bring the tagged proteins into close proximity upon ligand binding. For example, the binding of retinoic acid (RA) to the retinoic acid receptor (RAR) induces an interaction with coactivators like SRC-1 and PBP, which can be measured by an increase in FRET efficiency. ucsd.edu

Molecular docking simulations of triazoloquinoxaline derivatives with their target proteins, such as VEGFR-2 and Topo II, provide static snapshots of the potential binding modes. nih.govnih.gov These models show specific interactions, like hydrogen bonds and hydrophobic contacts, that are crucial for binding affinity. For instance, docking studies of VEGFR-2 inhibitors revealed that the triazoloquinoxaline moiety often forms key hydrogen bonds with hinge region residues in the ATP binding site, a common feature for kinase inhibitors. mdpi.com The binding of a ligand can trigger a conformational shift in the receptor, which is a fundamental step in signal transduction. ekb.egyoutube.com

Cellular Target Identification and Pathway Modulation

The biological activity of triazoloquinoxaline derivatives at the cellular level often involves the modulation of key signaling pathways, leading to outcomes such as apoptosis, cell cycle arrest, and autophagy.

Apoptosis Induction: Apoptosis, or programmed cell death, is a crucial mechanism for eliminating cancerous cells. Many triazoloquinoxaline derivatives have been shown to induce apoptosis. nih.govresearchgate.net For example, one derivative was found to upregulate the pro-apoptotic protein Bax and caspases-3 and -9, while downregulating the anti-apoptotic protein Bcl-2. nih.gov Compound 16 , a researchgate.netresearchgate.netnih.govtriazolo[4,3-c]quinazoline, significantly increased the Bax/Bcl-2 ratio and induced apoptosis in HCT-116 cells. nih.gov Similarly, the VEGFR-2 inhibitor 19a was shown to increase the expression of Bax by 2.33-fold and decrease Bcl-2 expression by 1.88-fold in HepG2 cells. nih.gov Another bis( researchgate.netresearchgate.netnih.govtriazolo)[4,3-a:3′,4′-c]quinoxaline derivative, 20h , increased the apoptosis progress by 3.5-fold and elevated the levels of caspases-3 and -9. researchgate.net

Cell Cycle Arrest: Uncontrolled cell cycle progression is a hallmark of cancer. Triazoloquinoxaline derivatives have been found to arrest the cell cycle at various phases.

G2/M Arrest: Several derivatives induce arrest in the G2/M phase. nih.govnih.gov Compound 19a was found to disrupt the HepG2 cell cycle, causing an arrest at the G2/M transition. nih.gov This is a common mechanism for Topo II inhibitors, which create DNA damage that activates the G2/M checkpoint. plos.org

G1 Arrest: Some tetrahydro- researchgate.netresearchgate.netnih.govtriazolo[3,4-a]isoquinoline chalcones were shown to induce cell growth arrest at the G1 phase, inhibiting the G1/S transition. researchgate.net

S and G2/M Arrest: Compound 16 was found to arrest cell growth in both the S and G2/M phases in HCT-116 cells, a characteristic effect of some Topo II inhibitors. plos.org

Autophagy Modulation: While less explored for this specific scaffold, autophagy is another critical cellular process that can be modulated by small molecules to influence cell survival or death. The interplay between apoptosis and autophagy is complex and represents a potential area for further investigation with these compounds.

Structure-Activity Relationship (SAR) Analysis for Target Specificity and Potency

Structure-Activity Relationship (SAR) analysis is fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule correlates with its biological activity. nih.govmdpi.com Extensive SAR studies on triazoloquinoxaline derivatives have been conducted to optimize their potency and selectivity for various targets.

For Enzyme Inhibition:

Kinase Inhibitors: In a series of Pim-1/2 kinase inhibitors, SAR studies revealed that halogenated substituents at the 6-position of the quinoxaline (B1680401) ring were well-tolerated, with a 6-chloro substituent (5c ) significantly improving Pim-2 inhibition. mdpi.com For VEGFR-2 inhibitors, the trifluoromethyl moiety on the quinoxaline ring was found to be beneficial for cytotoxic activity, likely due to its ability to form additional hydrogen and hydrophobic bonds. plos.org

Topoisomerase Inhibitors: For researchgate.netresearchgate.netnih.govtriazolo[4,3-c]quinazolines, SAR indicated that substituting the core with a propylamine (B44156) group resulted in higher cytotoxicity compared to bulkier amines like cyclohexylamine, suggesting steric constraints within the target's binding site. nih.gov

For Receptor Binding:

Adenosine Receptor Antagonists: SAR studies on 1,2,4-triazolo[1,5-a]quinoxalines highlighted the importance of specific substitutions for hA₃ receptor affinity. nih.govnih.gov

Angiotensin II Receptor Antagonists: For triazolopyrimidine antagonists, SAR showed that an 8-[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl group was crucial for oral activity, and the nature of alkyl substituents at the 5- and 7-positions played a critical role in potency. nih.gov

For DNA Intercalation:

The nature of the linker and the substituents on the distal phenyl ring are critical. nih.gov A pyrazoline linker generally conferred higher activity than a prop-2-en-1-one linker. nih.gov

In another series, the introduction of acetanilide side chains at positions 1 and 5 of a researchgate.netresearchgate.netnih.govtriazolo[4,3-a]quinoxaline-1-thiol scaffold was designed to create "threading" DNA intercalators, where the side chains occupy the DNA grooves. sci-hub.se The lipophilicity of these substituents was important for their ability to cross nuclear membranes and intercalate into DNA. sci-hub.se

These SAR studies provide a rational basis for the design of new triazoloquinoxaline derivatives with improved biological profiles. researchgate.netmdpi.com

Interactive Data Table: SAR of researchgate.netresearchgate.netnih.govtriazolo[4,3-c]quinazoline Derivatives (Cytotoxicity) nih.gov

CompoundAmine SubstituentIC₅₀ HepG2 (µM)IC₅₀ HCT-116 (µM)
16Propylamine6.292.44
17Ethanolamine6.883.11
18Dimethylamine7.913.98
20Morpholine8.844.12
19Cyclohexylamine9.434.87

Interactive Data Table: DNA Binding and Topo II Inhibition of researchgate.netresearchgate.netnih.govtriazolo[4,3-a]quinoxaline Derivatives nih.gov

CompoundDNA Binding IC₅₀ (µM)Topo II Inhibition IC₅₀ (µM)
7b--
7c-0.940
7e29.060.890
Doxorubicin31.24-

Future Research Trajectories and Unresolved Challenges

Innovating Synthetic Access to Complex 2H-1,2,3-Triazolo[4,5-f]quinoxaline Scaffolds

A primary challenge in exploring the potential of this compound is the limited number of established, versatile, and sustainable synthetic routes to its core structure and decorated analogues. Research on related isomers has often relied on linear approaches that can be inefficient for creating diverse compound libraries. frontiersin.org For instance, older methods for preparing frontiersin.orgnih.govnih.gov-triazolo[1,5-a]quinoxalin-4(5H)-ones suffered from low yields and the use of hazardous reagents like dimethyl sulfate (B86663). frontiersin.orgnih.gov

Future research must focus on developing innovative and sustainable synthetic methodologies. Key areas for exploration include:

Eco-Compatible Catalysis: Implementing green chemistry principles, such as the use of eco-friendly catalysts and reaction media, is crucial. Recent "refreshed" syntheses of related scaffolds have successfully used sustainable palladium on alumina (B75360) catalysts and greener solvents, providing a template for future work on the [4,5-f] isomer. nih.govresearchgate.net

Advanced Cyclization Strategies: Modern synthetic tools like photoredox-catalyzed cyclizations, which have been applied to quinoxalinones, could offer novel pathways to the triazolo[4,5-f]quinoxaline core. frontiersin.org Similarly, adapting multicomponent reaction (MCR)-intramolecular azide-alkyne cycloaddition (IAAC) sequences could provide highly efficient, one-pot access to complex derivatives. researchgate.net

Direct C-H Functionalization: Moving beyond traditional cross-coupling reactions, the development of direct C-H activation and functionalization methods for the quinoxaline (B1680401) and triazole rings would represent a significant leap forward. This would allow for late-stage diversification of the scaffold, enabling the rapid generation of analogues for screening.

Synthetic StrategyTraditional Approach ExampleInnovative Approach ExampleKey Advantages of Innovation
Core Formation Cyclization using harsh reagents (e.g., amyl nitrite, trichloroacetic acid). nih.govPhotoredox-catalyzed [3+2] cyclization of quinoxalinones. frontiersin.orgMilder conditions, higher functional group tolerance, novel bond formations.
Derivatization N-alkylation using toxic reagents like dimethyl sulfate or iodomethane. nih.govCatalytic direct amidation and use of green methylating agents like dimethyl carbonate. nih.govImproved sustainability, reduced toxicity, broader substrate scope.
Overall Process Multi-step, linear synthesis with intermediate purification. frontiersin.orgTandem azide-alkyne cycloaddition/Ullmann C-N coupling processes. frontiersin.orgIncreased efficiency, step economy, potential for one-pot reactions.

This table provides a comparative overview of synthetic strategies for related triazolo-quinoxalines, highlighting future directions applicable to the this compound scaffold.

Unveiling Novel Reactivity Patterns and Transformation Pathways

The chemical reactivity of the this compound nucleus is largely uncharted. A thorough understanding of its reactivity is essential for chemical biology and materials science applications. Future investigations should systematically probe the electrophilic and nucleophilic sites on the ring system and explore novel transformations.

A promising avenue is the installation of "reactive tags" onto the scaffold that can serve as handles for diverse functionalization. For example, the introduction of a sulfone group on a heteroaromatic ring has been shown to facilitate a wide range of transformations, including SNAr reactions, metal-catalyzed couplings, and radical alkylations. rsc.org Applying this concept to the [4,5-f] isomer could unlock unprecedented derivatization opportunities. Another area of interest is the exploration of ring-opening and ring-transformation reactions, such as the denitrogenative annulation observed in the conversion of tetrazolo[1,5-a]quinoxalines, which can lead to entirely new heterocyclic systems like imidazoloquinoxalines. researchgate.net

Synergistic Integration of Advanced Computational and Experimental Methodologies for Predictive Design

To accelerate the discovery process, future research must synergistically integrate advanced computational modeling with experimental synthesis and validation. For related triazolo-quinoxaline systems, in silico methods like molecular docking have already proven invaluable for predicting binding modes and guiding the design of new derivatives targeting DNA, topoisomerase II, and VEGFR-2. nih.govnih.govsci-hub.se

The unresolved challenge is to build robust, predictive models specifically for the this compound scaffold. This requires a concerted effort to:

Develop and Validate Docking Protocols: Perform molecular docking studies against various biological targets to generate hypotheses about structure-activity relationships (SAR). nih.govresearchgate.net

Employ Quantum Mechanics (QM): Use QM calculations to predict reactivity, understand electronic properties, and rationalize reaction mechanisms, guiding the development of new synthetic routes.

Utilize Molecular Dynamics (MD) Simulations: Run MD simulations to study the dynamic behavior of the molecule in biological environments, providing a deeper understanding of its interactions with targets like enzymes or nucleic acids over time.

By creating a feedback loop where computational predictions guide targeted synthesis and the resulting experimental data is used to refine the computational models, researchers can navigate the vast chemical space more efficiently and rationally design molecules with desired properties.

Engineering of Next-Generation Functional Materials with Tunable Properties

While much of the research on quinoxaline-based heterocycles focuses on medicinal chemistry, their inherent electronic and photophysical properties make them attractive candidates for functional materials. nih.gov Quinoxaline derivatives are known for their applications as organic semiconductors and in molecular recognition. researchgate.net The planar, electron-rich structure of this compound suggests its potential as a novel building block for next-generation organic electronics.

A significant unresolved challenge is the synthesis and characterization of materials incorporating this specific scaffold. Future research trajectories should include:

Synthesis of Conjugated Polymers: Design and synthesize polymers where the triazoloquinoxaline unit is part of the conjugated backbone.

Development of Macrocyclic Systems: Incorporate the scaffold into macrocyclic structures to create receptors for molecular recognition and sensing applications. nih.gov

Photophysical Characterization: Systematically study the absorption, emission, and charge-transport properties of newly synthesized materials to evaluate their potential in applications such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and chemosensors.

Deeper Mechanistic Understanding of Molecular Interactions in Biological Systems at an Atomic and Molecular Level

Derivatives of related triazolo-quinoxaline scaffolds have demonstrated a range of biological activities, most notably as DNA intercalators and enzyme inhibitors. nih.govnih.govrsc.org Molecular docking studies suggest that these planar heterocyclic systems can insert between DNA base pairs, leading to cytotoxic effects against cancer cell lines. nih.govrsc.org However, these computational models require experimental validation to achieve a true mechanistic understanding at the atomic level.

Future research must move beyond preliminary screening and docking to elucidate the precise molecular interactions driving biological activity. Key unresolved challenges include:

High-Resolution Structural Biology: Obtaining crystal structures or cryo-electron microscopy (cryo-EM) data of this compound derivatives bound to their biological targets (e.g., DNA, topoisomerase, or kinases) is a critical goal. This would provide definitive proof of the binding mode and reveal key atomic contacts.

Biophysical Analysis of Binding: Employing techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) to precisely quantify the thermodynamics and kinetics of binding interactions.

Advanced MD Simulations: Using long-timescale MD simulations to explore the conformational dynamics of the ligand-target complex, revealing how the molecule induces structural changes in the biological macromolecule.

The table below summarizes the reported biological activities of several related triazolo-quinoxaline isomers, illustrating the types of data that are critically needed for the [4,5-f] scaffold to guide future mechanistic studies.

Compound SeriesBiological TargetReported Activity (IC₅₀)Reference(s)
nih.govfrontiersin.orgnih.govTriazolo[4,3-a]quinoxalinesDNA Intercalation29.06 µM (for derivative 7e) nih.gov
nih.govfrontiersin.orgnih.govTriazolo[4,3-a]quinoxalinesTopoisomerase II Inhibition0.890 µM (for derivative 7e) nih.gov
nih.govfrontiersin.orgnih.govTriazolo[4,3-a]quinoxalinesMCF-7 Cancer Cell Line17.12 µM (for derivative 12d) sci-hub.sersc.org
bis( nih.govfrontiersin.orgnih.govtriazolo)[4,3-a:3',4'-c]quinoxalinesVEGFR-2 Inhibition3.1 µM (for derivative 20m) nih.gov
nih.govfrontiersin.orgnih.govTriazolo[4,3-c]quinazolinesHCT-116 Cancer Cell Line2.44 µM (for derivative 16) plos.orgnih.gov
N-allyl- nih.govfrontiersin.orgnih.govtriazolo[4,3-a]quinoxalin-1-amineα-Glucosidase Inhibition3.46 µM (for derivative 10a) nih.govresearchgate.net

This interactive table showcases the biological potential of various triazolo-quinoxaline scaffolds, underlining the need for similar systematic evaluation of this compound derivatives.

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